(+-)-2-(4-((4-Chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid butyl ester
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Overview
Description
Butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate is an organic compound with a complex structure. It is primarily used in research and industrial applications due to its unique chemical properties. The compound features a butyl ester group, a chlorinated phenyl ring, and a phenoxy group, making it a versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate typically involves multiple steps. One common method includes the esterification of 2-methylbutanoic acid with butanol in the presence of a strong acid catalyst. The resulting butyl 2-methylbutanoate is then subjected to a nucleophilic substitution reaction with 4-[(4-chlorophenyl)methyl]phenol under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts and solvents are carefully selected to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorinated phenyl ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]acetate
- Butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]propanoate
- Butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]butanoate
Uniqueness
Butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate is unique due to its specific ester and phenoxy groups, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile in various applications .
Properties
CAS No. |
71548-94-2 |
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Molecular Formula |
C22H27ClO3 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate |
InChI |
InChI=1S/C22H27ClO3/c1-4-6-15-25-21(24)22(3,5-2)26-20-13-9-18(10-14-20)16-17-7-11-19(23)12-8-17/h7-14H,4-6,15-16H2,1-3H3 |
InChI Key |
HHMPRXFCUIAVFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)(CC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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